DAPI dilactate

Description

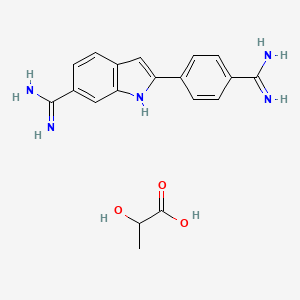

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAUPANIXBMNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715388 | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-91-4 | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28718-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC240892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of DAPI Dilactate Binding to DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding mechanism of 4',6-diamidino-2-phenylindole (DAPI) dilactate to double-stranded DNA (dsDNA). It covers the core molecular interactions, quantitative binding parameters, and detailed experimental protocols for characterization.

Core Binding Mechanism

DAPI is a fluorescent stain that binds strongly to DNA, with a notable preference for adenine-thymine (A-T) rich regions[1][2][3]. The primary mode of interaction is through non-covalent binding within the minor groove of the B-form DNA helix[4][5].

Role of DAPI Dilactate: DAPI is commonly available as a dihydrochloride or a dilactate salt. The dilactate form exhibits greater water solubility, which facilitates the preparation of aqueous stock solutions. For the purposes of the DNA binding mechanism itself, the dilactate counterions dissociate in solution, and the binding interaction is governed by the DAPI cation.

A-T Selectivity: The preference for A-T rich sequences is a hallmark of DAPI binding. Footprinting experiments have shown that DAPI requires at least three consecutive A-T base pairs to bind effectively in the minor groove. This selectivity is attributed to several factors:

-

Steric Hindrance: The minor groove of G-C rich regions is sterically obstructed by the exocyclic amino group of guanine, which hinders the entry and fit of the DAPI molecule.

-

Favorable Electrostatics: The electrostatic potential in the minor groove of A-T rich regions is more negative compared to G-C regions, creating a more favorable environment for the cationic DAPI molecule.

-

Shape Complementarity: The crescent shape of the DAPI molecule is complementary to the curvature of the A-T rich minor groove.

Molecular Interactions: The stability of the DAPI-DNA complex is a result of a combination of non-covalent forces:

-

Hydrogen Bonding: DAPI can form hydrogen bonds with the O2 atoms of thymine and N3 atoms of adenine bases on the floor of the minor groove.

-

Van der Waals Forces: Close contacts between the planar aromatic rings of DAPI and the walls of the minor groove contribute significantly to the binding affinity.

-

Electrostatic Interactions: The positively charged amidinium groups of DAPI interact favorably with the negatively charged phosphate backbone of DNA.

Conformational Changes: Upon binding, DAPI can induce an allosteric conformational change in the DNA, resulting in a stiffer structure. The binding process is also associated with the displacement of water molecules from both the DAPI molecule and the minor groove, which is an entropically favorable process.

Alternative Binding Modes: While minor groove binding is the predominant and high-affinity mode, DAPI can exhibit other binding behaviors, particularly at G-C rich sites or at high dye-to-DNA ratios. These include a weaker intercalation mode, where the DAPI molecule inserts itself between the base pairs. This intercalative binding is significantly weaker (100-1000 fold) than the minor groove binding.

Visualization of DAPI Binding Logic

Caption: Logical flow of DAPI's preferential binding to A-T rich DNA regions.

Quantitative Data on DAPI-DNA Binding

The interaction between DAPI and DNA has been quantified by various biophysical methods. The following table summarizes key parameters.

| Parameter | Value | DNA Type / Conditions | Method | Reference |

| Binding Constant (Ka) | ~107 M-1 | λ-DNA, high & low ionic strength | Force Spectroscopy | |

| Binding Constant (Ka) | ~105 M-1 (Intercalation) | λ-DNA, high & low ionic strength | Force Spectroscopy | |

| Binding Stoichiometry | 1 DAPI molecule per 3-4 bp | A-T rich sequences | NMR, X-ray Crystallography | |

| Fluorescence Enhancement | ~20-fold | Upon binding to dsDNA | Fluorescence Spectroscopy | |

| Excitation Maximum (λex) | 358 nm | Bound to dsDNA | Fluorescence Spectroscopy | |

| Emission Maximum (λem) | 461 nm | Bound to dsDNA | Fluorescence Spectroscopy | |

| Emission Maximum (λem) | ~500 nm | Bound to RNA | Fluorescence Spectroscopy |

Experimental Protocols

Characterizing the binding of DAPI to DNA involves several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Fluorescence Spectroscopy

This is the most common method used to study DAPI-DNA interactions due to the significant fluorescence enhancement upon binding.

Objective: To determine the binding constant (Ka) and binding stoichiometry (n).

Materials:

-

DAPI dilactate stock solution (e.g., 1 mM in deionized water).

-

Calf thymus DNA or specific oligonucleotide sequence, stock solution with known concentration.

-

Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Protocol:

-

Preparation: Prepare a working solution of DAPI in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Titration:

-

Place the DAPI solution in the cuvette.

-

Record the initial fluorescence intensity (Excitation: 358 nm, Emission: 461 nm).

-

Make sequential additions of the DNA stock solution into the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes.

-

Record the fluorescence intensity after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the total DNA concentration.

-

Analyze the binding isotherm using a suitable binding model, such as the Scatchard plot or non-linear regression fitting to determine Ka and n.

-

Visualization of Fluorescence Titration Workflow

Caption: Experimental workflow for fluorescence titration of DAPI with DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding and to study the chirality induced in the achiral DAPI molecule when it binds to the chiral DNA.

Objective: To assess DNA conformational changes and characterize the induced CD (ICD) signal of DAPI.

Materials:

-

DAPI dilactate and DNA solutions as in 3.1.

-

CD Spectropolarimeter.

-

Quartz cuvette with a short path length (e.g., 1 cm).

Protocol:

-

Baseline Correction: Record a baseline spectrum of the buffer solution.

-

DNA Spectrum: Record the CD spectrum of the DNA solution alone (typically in the 220-320 nm range).

-

Titration:

-

Record the CD spectrum of a solution containing both DAPI and DNA. The ICD signal is observed in the absorption range of DAPI (300-400 nm).

-

Perform a titration by adding increasing concentrations of DAPI to a fixed concentration of DNA and record the spectra at each step.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze changes in the DNA CD signal (220-320 nm) to infer conformational changes.

-

Analyze the ICD signal (300-400 nm) which is indicative of minor groove binding. The nature of the ICD spectrum can provide insights into the binding geometry.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.

Materials:

-

Isothermal Titration Calorimeter.

-

DAPI dilactate and DNA solutions prepared in the same buffer batch to minimize heat of dilution effects.

Protocol:

-

Sample Preparation:

-

Degas both the DAPI and DNA solutions thoroughly.

-

Load the DNA solution into the sample cell.

-

Load the DAPI solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the DAPI solution into the DNA solution in the sample cell while maintaining a constant temperature.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Control Experiment: Perform a control titration by injecting DAPI into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.

-

Fit the resulting isotherm to a suitable binding model to extract Ka, ΔH, and the stoichiometry (n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Visualization of the DAPI-DNA Interaction Pathway

Caption: Pathway of DAPI binding to DNA, leading to a stable, fluorescent complex.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. What properties (if any) do AT rich regions of DNA have? - Biology Stack Exchange [biology.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAPI Dilactate: Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), with a focus on its spectral properties and applications in cellular and molecular biology. DAPI is a widely used nuclear counterstain that emits a strong blue fluorescence upon binding to DNA, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Properties and Mechanism of Action

DAPI is a fluorescent molecule that binds preferentially to the minor groove of double-stranded DNA (dsDNA), with a high affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] The dilactate salt form of DAPI exhibits enhanced water solubility compared to its dihydrochloride counterpart, facilitating easier preparation of aqueous stock solutions.

The fluorescence of DAPI is significantly enhanced upon binding to dsDNA. This enhancement, approximately 20-fold, is attributed to the displacement of water molecules from both the dye and the DNA minor groove, which stabilizes the excited state and reduces non-radiative decay pathways. While DAPI can also bind to RNA, the fluorescence emission is weaker and red-shifted to around 500 nm.

Quantitative Spectral and Physicochemical Data

The spectral characteristics of DAPI are highly dependent on its binding state (free in solution versus bound to nucleic acids). The key quantitative data for DAPI dilactate are summarized below.

| Property | Value (Bound to dsDNA) | Value (Free in Aqueous Solution) | References |

| Excitation Maximum (λex) | 358-360 nm | ~340 nm | |

| Emission Maximum (λem) | 460-461 nm | ~488 nm | |

| Molar Extinction Coefficient (ε) | ~27,000 cm⁻¹M⁻¹ | ~21,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | High (~0.92) | Low (~0.043) | |

| Molecular Weight | 457.48 g/mol | 457.48 g/mol |

Note: The quantum yield of DAPI bound to RNA is significantly lower, approximately 20% of that when bound to dsDNA.

Experimental Methodologies

Accurate and reproducible results with DAPI staining depend on standardized protocols. Below are detailed methodologies for common applications.

Preparation of Stock and Working Solutions

-

DAPI Dilactate Stock Solution (e.g., 1-5 mg/mL):

-

Weigh out the desired amount of DAPI dilactate powder.

-

Dissolve in high-quality deionized water (ddH₂O) or dimethylformamide (DMF) to the target concentration. DAPI dilactate's higher water solubility makes water a suitable solvent.

-

Aliquot the stock solution into small, light-protected tubes and store at -20°C for long-term storage (stable for months to years). For short-term storage, 2-8°C is acceptable for several weeks. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw a stock solution aliquot and dilute it to the final desired concentration in an appropriate buffer, typically Phosphate-Buffered Saline (PBS).

-

For Fixed Cell Microscopy: A final concentration of 300 nM (approximately 0.1-1 µg/mL) is commonly used.

-

For Flow Cytometry (Cell Cycle Analysis): A higher concentration, typically 1-3 µM, is often required.

-

Protocol for Staining Fixed Adherent Cells for Fluorescence Microscopy

This protocol is suitable for cells cultured on coverslips or in chamber slides.

-

Cell Fixation:

-

Wash cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

-

Permeabilization (Optional but Recommended):

-

To ensure DAPI can access the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

DAPI Staining:

-

Add the DAPI working solution (e.g., 300 nM in PBS) to the cells, ensuring they are completely covered.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

Note: Incubation time and concentration may need optimization depending on the cell type.

-

-

Washing and Mounting:

-

Remove the DAPI solution and wash the cells two to three times with PBS to minimize background fluorescence.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

-

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

-

Sample Preparation:

-

Harvest cells and prepare a single-cell suspension of 1-2 million cells.

-

Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.

-

Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for longer periods.

-

-

DAPI Staining:

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and carefully discard the ethanol supernatant.

-

Rehydrate the cells by resuspending the pellet in 5 mL of PBS and incubating for 15 minutes at room temperature.

-

Centrifuge again and resuspend the cell pellet in 300-500 µL of DAPI staining solution (e.g., DAPI at 1 µg/mL in PBS containing 0.1% Triton X-100).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.

-

Collect the DAPI fluorescence signal in the blue channel (e.g., using a 450/50 bandpass filter) on a linear scale.

-

The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations of Experimental Workflows

Workflow for DAPI Staining of Fixed Cells

Caption: A typical experimental workflow for staining fixed adherent cells with DAPI.

Logical Flow of Cell Cycle Analysis

Caption: Logical relationship between cell cycle phase, DAPI fluorescence, and flow cytometry data.

References

DAPI Dilactate: An In-depth Technical Guide for Nuclear Counterstaining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DAPI dilactate, a widely used fluorescent stain for visualizing cell nuclei in fixed-cell preparations. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in fluorescence microscopy and flow cytometry.

Introduction to DAPI Dilactate

DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain that is a cornerstone of fluorescence microscopy.[1] It exhibits a strong preference for double-stranded DNA (dsDNA), specifically binding to adenine-thymine (A-T) rich regions in the minor groove.[2][3] This binding event leads to a significant, approximately 20-fold, enhancement of its fluorescence.[4][5] DAPI is an excellent and popular nuclear counterstain, providing clear, specific staining of the nucleus with minimal cytoplasmic background.

The dilactate salt of DAPI is favored for its increased water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.

Chemical and Spectral Properties

A clear understanding of DAPI dilactate's properties is crucial for its effective use. The key quantitative data is summarized below.

| Property | Value | References |

| Molecular Formula | C22H27N5O6 | |

| Molecular Weight | 457.48 g/mol | |

| Excitation Maximum (bound to dsDNA) | ~358 nm | |

| Emission Maximum (bound to dsDNA) | ~461 nm | |

| Solubility | Soluble in water |

Note: While DAPI also binds to RNA, the fluorescence quantum yield is only about 20% of that when bound to dsDNA, and the emission maximum is shifted to a longer wavelength (~500 nm).

Mechanism of Action

DAPI's utility as a nuclear stain stems from its specific binding to DNA. The process is a direct interaction and does not involve a signaling pathway.

References

Storage and Stability of DAPI Dilactate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects concerning the storage and stability of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate) solutions. Adherence to proper preparation, storage, and handling protocols is paramount to ensure the reliability and reproducibility of experimental results that rely on this widely used fluorescent stain.

Introduction to DAPI Dilactate

DAPI is a popular blue fluorescent nuclear and chromosome counterstain that binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the fluorescence intensity of DAPI is enhanced approximately 20-fold.[1][3] DAPI dilactate is a salt of DAPI that exhibits greater solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions in water.[2]

Quantitative Data on Storage and Stability

Proper storage is crucial for maintaining the performance of DAPI dilactate solutions. The following tables summarize the recommended storage conditions and stability for both the solid powder form and prepared solutions.

Table 1: Storage and Stability of DAPI Dilactate Powder

| Storage Temperature | Protection from Light | Shelf Life |

| Room Temperature | Recommended | At least 1 year |

| 2-8°C | Recommended | At least 1 year |

| -20°C | Recommended | 3 years |

Table 2: Storage and Stability of DAPI Dilactate Solutions

| Solution Type | Solvent | Concentration | Storage Temperature | Protection from Light | Stability |

| Stock Solution | Deionized Water or DMF | 5 mg/mL | -20°C | Required | At least 6 months |

| Stock Solution | Deionized Water or DMF | 5 mg/mL | 2-6°C | Required | Up to 6 months |

| Stock Solution | ddH₂O | 5 mg/mL | -20°C or -80°C | Required | At least 6 months (avoid repeated freeze-thaw) |

| Stock Solution | Water | 10 mg/mL | 4°C | Required | Can be stored for years |

| In Solvent | - | - | -80°C | Required | 1 year |

| Working Solution | PBS | 1 µg/mL | 4°C | Required | - |

Experimental Protocols

Accurate and consistent results depend on standardized experimental protocols. The following sections detail the preparation of stock and working solutions, as well as a general procedure for staining fixed cells.

Preparation of DAPI Dilactate Stock Solution

Objective: To prepare a concentrated stock solution of DAPI dilactate.

Materials:

-

DAPI dilactate powder

-

Deionized water (dH₂O) or dimethylformamide (DMF)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

To prepare a 5 mg/mL stock solution (10.9 mM), dissolve 10 mg of DAPI dilactate powder in 2 mL of dH₂O or DMF.

-

Vortex the solution thoroughly to ensure the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at ≤-20°C for long-term storage. For short-term storage, the solution can be kept at 2-6°C, protected from light.

Preparation of DAPI Working Solution for Fixed Cell Staining

Objective: To dilute the DAPI stock solution to a working concentration for staining fixed cells for fluorescence microscopy.

Materials:

-

DAPI dilactate stock solution (5 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Equilibrate an aliquot of the DAPI stock solution to room temperature.

-

Dilute the stock solution to a final concentration of 300 nM in PBS. For a 5 mg/mL (10.9 mM) stock solution, this can be achieved through serial dilutions.

-

The working solution should be prepared fresh for optimal performance.

Staining Protocol for Adherent Fixed Cells

Objective: To stain the nuclei of fixed adherent cells with DAPI.

Materials:

-

Fixed cells on coverslips or in a culture plate

-

DAPI working solution (300 nM in PBS)

-

PBS for washing

-

Antifade mounting medium (optional)

Procedure:

-

After fixation and permeabilization, briefly wash the cells with PBS.

-

Add a sufficient volume of the 300 nM DAPI working solution to completely cover the cells.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

Remove the DAPI solution and rinse the sample several times with PBS to remove unbound dye.

-

Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission maxima: ~358/461 nm when bound to dsDNA).

Visualizations

Experimental Workflow for DAPI Staining

The following diagram illustrates the general workflow from DAPI dilactate powder to imaging of stained cells.

Factors Affecting DAPI Dilactate Solution Stability

This diagram outlines the key factors that can influence the stability and performance of DAPI dilactate solutions.

Conclusion

The stability and efficacy of DAPI dilactate solutions are highly dependent on proper preparation, storage, and handling. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their DAPI solutions, leading to more reliable and reproducible results in fluorescence microscopy and other applications. Key takeaways include the importance of storing stock solutions at low temperatures, protecting them from light, and avoiding repeated freeze-thaw cycles by preparing aliquots. The enhanced water solubility of the dilactate salt simplifies the preparation of aqueous stock solutions. As with all DNA-binding agents, DAPI is a potential mutagen and should be handled with appropriate safety precautions.

References

DAPI Dilactate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), a widely used fluorescent stain in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Chemical Properties

DAPI dilactate is a salt form of DAPI, known for its enhanced solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions.[1][2][3][4] The fundamental characteristics of DAPI dilactate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅N₅ • 2C₃H₆O₃ | [5] |

| Molecular Weight | 457.48 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Excitation Maximum (with dsDNA) | ~358 nm | |

| Emission Maximum (with dsDNA) | ~461 nm |

Mechanism of Action: DNA Binding

DAPI is a fluorescent stain that strongly binds to double-stranded DNA (dsDNA). Its primary mode of interaction is binding to the minor groove of DNA, with a notable preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant enhancement of its fluorescence, approximately 20-fold, making it an excellent tool for visualizing DNA. While DAPI can also bind to RNA, the resulting fluorescence is weaker and its emission maximum shifts to around 500 nm.

The interaction of DAPI with DNA is not limited to minor groove binding. Under certain conditions, such as in the presence of GC-rich DNA sequences or at high concentrations, it can also exhibit an intercalative binding mode.

Applications in Research

Due to its specific binding to DNA and strong fluorescence, DAPI dilactate is extensively used in a variety of applications, including:

-

Fluorescence Microscopy: As a nuclear counterstain, DAPI allows for the clear visualization of nuclei in both fixed and live cells. Its distinct blue fluorescence provides excellent contrast with other fluorescent probes, making it ideal for multicolor imaging.

-

Flow Cytometry: DAPI is utilized for cell cycle analysis by quantifying the DNA content in a population of cells. Cells in the G2/M phase of the cell cycle will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase.

-

Chromosome Staining: DAPI is a common stain for visualizing chromosomes.

-

Mycoplasma Detection: The presence of mycoplasma contamination in cell cultures can be detected by the characteristic extranuclear DAPI staining.

Experimental Protocols

Below are detailed protocols for common applications of DAPI dilactate.

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of fixed cells grown on coverslips.

Materials:

-

DAPI dilactate stock solution (e.g., 1 mg/mL in deionized water or DMF)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells on sterile coverslips in a petri dish. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing DAPI to enter the nucleus.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Prepare a working solution of DAPI at a concentration of 300 nM in PBS. Add enough of the DAPI working solution to completely cover the cells on the coverslip and incubate for 1-5 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells two to three times with PBS to remove unbound DAPI.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Visualization: Image the stained cells using a fluorescence microscope equipped with a UV light source and a blue/cyan filter.

References

Navigating the Blue: A Technical Guide to the Safe Handling of DAPI Dilactate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for DAPI dilactate powder, a widely used fluorescent stain for nucleic acids. While DAPI (4',6-diamidino-2-phenylindole) is an indispensable tool in fluorescence microscopy and flow cytometry, proper handling is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the potential hazards, recommended personal protective equipment (PPE), storage and handling best practices, emergency procedures, and detailed experimental protocols for the safe preparation and use of DAPI dilactate solutions.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify DAPI dilactate as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to treat it with caution as the chemical, physical, and toxicological properties have not been thoroughly investigated. DAPI is a known mutagen and should be handled with care.[1][2][3]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Chronic Exposure: Potential for cumulative effects. Long-term exposure effects are not well-documented.

Due to the lack of comprehensive toxicological data, it is prudent to handle DAPI dilactate powder with the same level of caution as other potentially hazardous chemicals.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against accidental exposure to DAPI dilactate powder and its solutions.

| PPE Category | Item | Specifications and Best Practices |

| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for handling DAPI dilactate powder and solutions. |

| Chemical Splash Goggles | Recommended when preparing stock solutions or when there is a risk of splashing. Forms a seal around the eyes for enhanced protection. | |

| Face Shield | Should be worn in conjunction with goggles when handling large volumes or when there is a significant splash hazard. | |

| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling DAPI. Inspect gloves before use and use proper removal techniques to avoid skin contact. |

| Double Gloving | Recommended when handling the powder or concentrated stock solutions. | |

| Body Protection | Laboratory Coat | Standard protective clothing to prevent contamination of personal garments. Should be laundered separately from personal clothing. |

| Chemically Resistant Apron | Recommended when handling large quantities of DAPI solutions to provide an additional layer of protection against splashes. | |

| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling DAPI dilactate powder to prevent inhalation of fine particles. |

| NIOSH/MSHA Approved Respirator | Should be worn if exposure limits are exceeded or if irritation is experienced. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of DAPI dilactate and to prevent accidental exposure.

| Aspect | Procedure |

| General Handling | Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage of Powder | Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically -20°C or 2-8°C, protected from light. |

| Storage of Solutions | Stock solutions can be stored at ≤-20°C for long-term storage (several months). For short-term storage, solutions can be kept at 2-6°C, protected from light. Avoid repeated freeze-thaw cycles. |

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Emergency Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Spill Response:

-

Evacuate and Secure: Evacuate the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Contain and Clean: For powder spills, cover with a plastic sheet to minimize dust. Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safe Handling

Preparation of DAPI Dilactate Stock Solution

This protocol outlines the steps for safely preparing a concentrated stock solution from DAPI dilactate powder.

Caption: Workflow for the safe preparation of a DAPI dilactate stock solution.

Preparation of DAPI Working Solution and Staining of Cells

This protocol details the dilution of the stock solution and the subsequent staining of either suspension or adherent cells.

Caption: General workflow for preparing a DAPI working solution and staining cells.

Logical Framework for DAPI Dilactate Safety

The safe use of DAPI dilactate is predicated on a hierarchical set of controls and preparedness measures.

Caption: Logical relationship of safety precautions for handling DAPI dilactate.

Waste Disposal

All DAPI-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of DAPI waste down the drain.

By adhering to the guidelines outlined in this document, researchers can effectively mitigate the risks associated with DAPI dilactate and ensure a safe laboratory environment while leveraging the power of this essential fluorescent stain.

References

The Principle of DAPI Dilactate Fluorescence Enhancement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAPI (4′,6-diamidino-2-phenylindole) is a widely utilized fluorescent stain that exhibits a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). Its remarkable fluorescence enhancement upon binding to DNA makes it an invaluable tool in cellular and molecular biology for visualizing cell nuclei, studying apoptosis, and analyzing the cell cycle. This technical guide delves into the core principles governing the fluorescence enhancement of DAPI, with a particular focus on the dilactate salt form. It provides a comprehensive overview of the binding mechanism, the photophysical properties of free and DNA-bound DAPI, and detailed experimental protocols for its application in fluorescence microscopy and flow cytometry.

Introduction to DAPI and DAPI Dilactate

DAPI is a blue-fluorescent dye that was first synthesized in 1971.[1] While initially investigated as a potential drug, its potent and specific binding to DNA, coupled with a significant increase in fluorescence upon binding, led to its widespread adoption as a fluorescent stain.[1] DAPI exists in several salt forms, with the dihydrochloride and dilactate being the most common. DAPI dilactate is noted for its enhanced solubility in water compared to the dihydrochloride form, which facilitates the preparation of stock and working solutions.[2]

The Core Principle: Fluorescence Enhancement upon DNA Binding

The central characteristic of DAPI that makes it an exceptional DNA stain is the dramatic increase in its fluorescence quantum yield when it binds to dsDNA.[3] In its unbound state in an aqueous solution, DAPI exhibits a low quantum yield.[4] However, upon binding to the minor groove of A-T rich regions of dsDNA, its fluorescence intensity increases by approximately 20-fold. This enhancement is attributed to several factors:

-

Rigidization of the DAPI Molecule: In solution, the DAPI molecule is flexible and can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations. When bound within the minor groove of DNA, the molecule becomes more rigid, which restricts these non-radiative decay pathways and favors the emission of photons (fluorescence).

-

Protection from Quenching: The hydrophobic environment of the DNA minor groove shields the bound DAPI molecule from solvent molecules, particularly water, which can quench fluorescence. This protection from non-radiative decay processes further contributes to the enhanced quantum yield.

-

Favorable Energetics: Molecular modeling studies have shown that the binding of DAPI to the A-T rich minor groove is an energetically favorable interaction.

DAPI-DNA Interaction: A Closer Look

DAPI primarily binds to the minor groove of dsDNA, with a strong preference for sequences rich in adenine and thymine. This binding is non-intercalative. However, under certain conditions, such as high dye concentrations or in the presence of GC-rich DNA sequences, DAPI can also intercalate between DNA base pairs, though this is a less common and less fluorescent binding mode.

The interaction with the A-T rich minor groove is stabilized by hydrogen bonds and van der Waals forces between the DAPI molecule and the DNA.

Quantitative Photophysical Properties of DAPI

The photophysical properties of DAPI change significantly upon binding to dsDNA. The following table summarizes key quantitative data for free and DNA-bound DAPI.

| Property | Free DAPI (in aqueous solution) | DAPI Bound to dsDNA | Reference(s) |

| Excitation Maximum (λex) | ~340 nm | ~358 nm | |

| Emission Maximum (λem) | ~453 nm | ~461 nm | |

| Quantum Yield (Φf) | ~0.04 | ~0.92 | |

| Molar Extinction Coefficient (ε) | Not specified | 27,000 M⁻¹cm⁻¹ at 353 nm | |

| Fluorescence Lifetime (τ) | Two components: ~0.2 ns and ~2.8 ns | ~4 ns | |

| Binding Constant (Kd) | Not applicable | ~10⁷ M⁻¹ (for minor groove binding) |

Experimental Protocols

Preparation of DAPI Dilactate Solutions

5.1.1. Stock Solution (e.g., 5 mg/mL)

-

Weigh out 10 mg of DAPI dilactate powder.

-

Dissolve the powder in 2 mL of deionized water (diH₂O) or dimethylformamide (DMF) to create a 5 mg/mL stock solution.

-

If using water, sonication may be required to fully dissolve the powder.

-

Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for several months.

5.1.2. Working Solution (e.g., 300 nM for Fixed Cell Staining)

-

Prepare an intermediate dilution of the stock solution. For example, add 2.1 µL of a 14.3 mM DAPI stock solution to 100 µL of Phosphate-Buffered Saline (PBS) to make a 300 µM intermediate dilution.

-

Dilute the intermediate dilution 1:1000 in PBS to create a final working solution of 300 nM.

-

Prepare the working solution fresh for each experiment.

Staining Protocol for Fixed Cells in Fluorescence Microscopy

-

Grow cells on coverslips or in a multi-well plate.

-

Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Wash the cells three times with PBS.

-

Add a sufficient volume of the 300 nM DAPI working solution to cover the cells.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

Remove the DAPI solution and wash the cells three times with PBS.

-

Mount the coverslips with an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Staining Protocol for Live Cells

Note: DAPI is generally less permeable to the membranes of live cells and may require higher concentrations and longer incubation times. It is often used as a marker for dead or membrane-compromised cells in a live-cell population.

-

Prepare a DAPI working solution in a suitable cell culture medium or PBS at a concentration of 0.1-1 µg/mL.

-

Add the DAPI solution directly to the live cells.

-

Incubate at 37°C for 10-15 minutes.

-

Gently wash the cells with fresh medium or PBS to reduce background fluorescence.

-

Image the cells immediately using a fluorescence microscope with a DAPI filter set.

DAPI Staining for Cell Cycle Analysis by Flow Cytometry

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and resuspend the pellet in PBS.

-

Prepare a DAPI staining solution containing a permeabilizing agent (e.g., 0.1% Triton X-100 in PBS) and DAPI at a final concentration of 1-10 µg/mL.

-

Resuspend the cell pellet in the DAPI/Triton X-100 solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer using a UV or violet laser for excitation and a blue emission filter.

Visualizations

Caption: Mechanism of DAPI Fluorescence Enhancement.

Caption: Experimental Workflow for DAPI Staining of Fixed Cells.

Conclusion

DAPI dilactate is a highly effective and convenient fluorescent probe for DNA, primarily due to the significant enhancement of its fluorescence upon binding to the minor groove of A-T rich regions in dsDNA. This in-depth guide has elucidated the fundamental principles behind this phenomenon, provided key quantitative data for its photophysical properties, and offered detailed experimental protocols for its application. By understanding these core concepts and methodologies, researchers, scientists, and drug development professionals can effectively leverage DAPI for a wide range of applications in cellular and molecular imaging and analysis.

References

A Technical Guide to DAPI Dilactate in Microscopy for Researchers and Drug Development Professionals

An in-depth exploration of the principles, applications, and methodologies of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a cornerstone fluorescent stain in cellular and molecular analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DAPI dilactate's utility in microscopy, complete with detailed experimental protocols and quantitative data for precise and reproducible results.

Introduction to DAPI Dilactate

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a blue-fluorescent dye renowned for its strong and specific binding to DNA.[1][2] It is an indispensable tool in fluorescence microscopy for visualizing cell nuclei. The dilactate salt of DAPI is favored in many laboratory settings due to its enhanced water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.[3][4]

DAPI operates by intercalating into the minor groove of double-stranded DNA (dsDNA), with a notable preference for adenine-thymine (A-T) rich regions.[1] This binding event leads to a significant, approximately 20-fold, enhancement in its fluorescence quantum yield. While DAPI can also bind to RNA, its fluorescence is considerably weaker and exhibits a spectral shift, which generally results in specific and high-contrast labeling of the nucleus with minimal cytoplasmic background.

Quantitative Data Summary

For ease of comparison and experimental design, the following tables summarize the key quantitative parameters of DAPI dilactate.

| Property | Value | References |

| Molecular Weight | 457.48 g/mol | |

| Excitation Maximum (with dsDNA) | ~358 nm | |

| Emission Maximum (with dsDNA) | ~461 nm | |

| Molarity of 5 mg/mL solution | 10.9 mM | |

| Recommended Storage (Powder) | -20°C for up to 3 years | |

| Recommended Storage (Solvent) | -80°C for up to 1 year |

Table 1: Physicochemical and Spectral Properties of DAPI Dilactate

| Application | Recommended Working Concentration | Typical Incubation Time | References |

| Fixed Adherent Cell Staining | 300 nM (or 0.1 - 1 µg/mL) | 1 - 10 minutes | |

| Flow Cytometry (Cell Cycle) | 1 µg/mL to 10 µg/mL | 15 - 30 minutes | |

| Apoptosis Detection (Microscopy) | 1 µg/mL | 5 - 15 minutes | |

| Chromosome FISH Counterstaining | 30 nM | 30 minutes |

Table 2: Recommended Staining Parameters for DAPI Dilactate in Various Applications

Core Applications and Experimental Protocols

DAPI dilactate is a versatile tool with a broad range of applications in microscopy. Below are detailed protocols for some of its most common uses.

Nuclear Counterstaining in Fixed Cells

DAPI is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to provide cellular context to the localization of specific proteins.

Experimental Protocol: Staining of Fixed Adherent Cells

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips to the desired confluency.

-

Wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

-

-

Permeabilization (Optional but Recommended for Intracellular Targets):

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cellular membranes.

-

Wash the cells twice with PBS.

-

-

DAPI Staining:

-

Prepare a working solution of DAPI at a concentration of 300 nM in PBS.

-

Add the DAPI working solution to the coverslips, ensuring the cells are completely covered.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS to remove unbound DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Visualization:

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

-

Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DAPI to DNA allows for the quantification of cellular DNA content, making it a valuable tool for cell cycle analysis. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase will have an intermediate amount.

Experimental Protocol: Cell Cycle Analysis

-

Cell Preparation:

-

Harvest approximately 1-2 million cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 500 µL of PBS to create a single-cell suspension.

-

-

Fixation:

-

Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 2 hours. Cells can be stored at -20°C for longer periods.

-

-

Staining:

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.

-

Centrifuge the cells again and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution (1 µg/mL DAPI, 0.1% Triton X-100 in PBS).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation.

-

Collect the fluorescence emission using a filter appropriate for DAPI (e.g., 450/50 nm).

-

Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Detection of Apoptosis

Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation. DAPI staining can be used to visualize these changes. Apoptotic cells will exhibit highly condensed or fragmented nuclei that are brightly stained with DAPI, in contrast to the uniform, less bright staining of healthy cell nuclei.

Experimental Protocol: Apoptosis Detection by Microscopy

-

Cell Culture and Treatment:

-

Culture cells on coverslips and treat with the desired apoptotic stimulus. Include both positive and negative controls.

-

-

Fixation and Staining:

-

Wash the cells twice with cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add a DAPI staining solution (1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.

-

-

Washing and Visualization:

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides with an antifade mounting medium.

-

Visualize the cells under a fluorescence microscope. Count the number of cells with apoptotic nuclear morphology (condensed, fragmented, and brightly stained nuclei) versus normal nuclei.

-

References

Methodological & Application

DAPI Dilactate Staining Protocol for Mammalian Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[][2] This specific binding results in a significant, approximately 20-fold, enhancement of its fluorescence.[3][4] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence, making it an ideal counterstain for the cell nucleus in fluorescence microscopy and flow cytometry.[5] When bound to dsDNA, DAPI has an excitation maximum of about 358 nm and an emission maximum of approximately 461 nm. DAPI dilactate is a salt form of DAPI that exhibits greater water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions. While it can be used for staining both fixed and live cells, it is more commonly used for fixed cells due to its limited membrane permeability in living cells.

Materials and Reagents

-

DAPI dilactate powder (MW: 457.5 g/mol )

-

Deionized water (dH₂O) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Antifade mounting medium

-

Mammalian cells (adherent or in suspension)

-

Microscope slides and coverslips or appropriate imaging plates

-

Fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm)

Quantitative Data Summary

| Parameter | Fixed Cell Staining | Live Cell Staining | Flow Cytometry |

| DAPI Stock Solution | 5 mg/mL (10.9 mM) in dH₂O or DMF | 5 mg/mL (10.9 mM) in dH₂O or DMF | 5 mg/mL (10.9 mM) in dH₂O or DMF |

| Working Concentration | 300 nM (~0.1 - 1 µg/mL) in PBS | 0.1 - 1 µg/mL in PBS or culture medium | 3 µM in staining buffer |

| Incubation Time | 1 - 10 minutes at room temperature | 10 - 15 minutes at 37°C | 15 minutes at room temperature |

| Fixation | Required (e.g., 4% PFA) | Not applicable | Required (e.g., 70% Ethanol) |

| Permeabilization | Recommended (e.g., 0.1% Triton X-100) | Not applicable | Required (e.g., Triton X-100 in staining buffer) |

Experimental Protocols

Preparation of DAPI Stock Solution (5 mg/mL)

-

Weigh out 10 mg of DAPI dilactate powder.

-

Dissolve the powder in 2 mL of high-purity deionized water (dH₂O) or dimethylformamide (DMF). Sonication may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light, for long-term storage (stable for at least 6 months). For short-term storage, the solution can be kept at 2-8°C for up to one month.

Note: DAPI is a potential mutagen and should be handled with appropriate safety precautions.

Staining Protocol for Fixed Adherent Mammalian Cells

-

Cell Culture: Grow adherent cells on sterile coverslips or in imaging-appropriate plates to the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) Permeabilization: If required for other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Staining: Prepare a working solution of 300 nM DAPI in PBS. Add enough of the working solution to completely cover the cells.

-

Incubation: Incubate for 1-5 minutes at room temperature, protected from light.

-

Washing: Rinse the cells two to three times with PBS to remove unbound DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Fixed Suspension Mammalian Cells

-

Cell Preparation: Harvest the cells and centrifuge at 1000g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

-

Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

-

Washing: Centrifuge and wash the cells three times with PBS.

-

(Optional) Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Centrifuge and wash the cells three times with PBS.

-

Staining: Resuspend the cell pellet in a 1 µg/mL DAPI working solution in PBS.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Centrifuge and wash the cells twice with PBS.

-

Imaging: Resuspend the cells in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and image.

Staining Protocol for Live Mammalian Cells

-

Cell Culture: Grow cells in a suitable imaging dish or plate.

-

Staining Solution Preparation: Prepare a working solution of 0.1-1 µg/mL DAPI in pre-warmed sterile PBS or culture medium.

-

Staining: Remove the culture medium and add the DAPI staining solution to the cells.

-

Incubation: Incubate the cells for 10-15 minutes at 37°C.

-

Washing: Gently wash the cells once or twice with warm PBS or culture medium to reduce background fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set.

Note: DAPI is less permeable to the membranes of live cells, and staining may not be as robust as in fixed cells. Higher concentrations and longer incubation times might be necessary but can also lead to increased cytotoxicity.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of DAPI binding to DNA and subsequent fluorescence.

Caption: A generalized workflow for DAPI staining of fixed mammalian cells.

References

Application Notes and Protocols: Preparation of a 1 mg/mL DAPI Dilactate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4′,6-diamidino-2-phenylindole) is a popular blue fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] Upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced approximately 20-fold. DAPI dilactate is a salt of DAPI that exhibits greater water solubility than its dihydrochloride counterpart, making it a convenient choice for preparing aqueous stock solutions.[3] This document provides a detailed protocol for the preparation, storage, and handling of a 1 mg/mL DAPI dilactate stock solution for use in fluorescence microscopy, flow cytometry, and other applications requiring fluorescent labeling of nuclei.

Quantitative Data Summary

The following table summarizes the key quantitative data for DAPI dilactate.

| Property | Value | Reference(s) |

| Molecular Weight | 457.48 g/mol | |

| Molecular Formula | C₁₆H₁₅N₅•2C₃H₆O₃ | |

| Appearance | Yellow solid | |

| Solubility (in water) | ≥ 20 mg/mL | |

| Excitation Maximum (dsDNA) | ~358 nm | |

| Emission Maximum (dsDNA) | ~461 nm | |

| Molar Concentration (1 mg/mL) | ~2.186 mM | - |

Experimental Protocol: Preparation of 1 mg/mL DAPI Dilactate Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of DAPI dilactate.

3.1. Materials

-

DAPI dilactate powder (e.g., Sigma-Aldrich D9564, Thermo Fisher Scientific D3571)

-

High-purity water (ultrapure, deionized, or double-distilled) or Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or other appropriate sterile containers for aliquoting

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Safety Precautions

-

Caution: DAPI is a known mutagen and should be handled with care. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Dispose of DAPI-containing waste in accordance with local regulations.

3.3. Stock Solution Preparation

-

Weighing: Carefully weigh out the desired amount of DAPI dilactate powder. To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

-

Dissolving:

-

Add the weighed DAPI dilactate powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity water or DMSO. For a 1 mg/mL solution, add 1 mL of solvent. DAPI dilactate is readily soluble in water.

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, though it is often not required for the dilactate salt.

-

-

Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the solution, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes.

-

Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the solution is stable for at least six months.

-

Short-term Storage: For short-term use, the solution can be stored at 2-8°C, protected from light.

-

3.4. Preparation of Working Solution

The stock solution must be diluted to a working concentration before use. The optimal concentration may vary depending on the application.

-

For Fixed Cell Staining: A typical working concentration is 1 µg/mL. To prepare a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in a suitable buffer such as Phosphate-Buffered Saline (PBS).

-

Example Dilution: To make 1 mL of 1 µg/mL DAPI working solution, add 1 µL of the 1 mg/mL stock solution to 999 µL of PBS.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the DAPI dilactate stock solution.

Caption: Workflow for DAPI stock solution preparation and storage.

References

Application Notes and Protocols for DAPI Dilactate Staining of Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of DAPI dilactate in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]

Mechanism of Action: DAPI exhibits a significant increase in fluorescence quantum yield, approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).

Applications in Research and Drug Development: In the context of frozen tissue sections, DAPI staining is crucial for:

-

Histological Context: Providing clear visualization of tissue architecture and cell distribution.

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): Serving as a counterstain to localize target proteins relative to the nucleus.

-

Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and fragmentation.

-

High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of DAPI dilactate for staining frozen tissue sections.

Table 1: DAPI Dilactate Properties

| Property | Value |

| Molecular Weight | 457.48 g/mol |

| Excitation Maximum (bound to dsDNA) | 358 nm |

| Emission Maximum (bound to dsDNA) | 461 nm |

| Solubility | Highly soluble in water |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution) | -20°C or -80°C for at least 6 months |

Table 2: Solution Preparation and Staining Concentrations

| Solution | Preparation | Recommended Concentration for Frozen Sections | Incubation Time |

| Stock Solution | Dissolve 5 mg of DAPI dilactate in 1 mL of deionized water or DMF to make a 5 mg/mL (10.9 mM) solution. | N/A | N/A |

| Working Solution | Dilute the stock solution in Phosphate-Buffered Saline (PBS). | 1 µg/mL (1:5000 dilution of 5 mg/mL stock) or 300 nM | 2-10 minutes |

Experimental Protocols

Protocol 1: Preparation of DAPI Dilactate Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution and a ready-to-use working solution of DAPI dilactate.

Materials:

-

DAPI dilactate powder

-

Deionized water (dH₂O) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution (5 mg/mL): a. Allow the DAPI dilactate powder vial to equilibrate to room temperature before opening. b. Add 2 mL of dH₂O or DMF to a 10 mg vial of DAPI dilactate to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

-

Working Solution (1 µg/mL): a. Thaw an aliquot of the DAPI stock solution at room temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to prepare a 1 µg/mL working solution. For example, add 1 µL of the stock solution to 5 mL of PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.

Protocol 2: Staining of Frozen Tissue Sections

This protocol outlines the steps for staining cryostat-sectioned tissues with DAPI dilactate. It assumes that the frozen tissue sections have been appropriately prepared and are mounted on slides.

Materials:

-

Slides with frozen tissue sections

-

DAPI dilactate working solution (1 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Antifade mounting medium

-

Coverslips

-

Coplin jars or a staining dish

-

Humidified chamber

Procedure:

-

Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b. Cut frozen sections at a thickness of 5-10 µm using a cryostat and mount them on adhesive-coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be stored at -80°C for several months.

-

Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20 minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If the tissue was not pre-fixed, you can fix the sections at this stage. A common method is immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d. Wash the slides three times with PBS for 5 minutes each.

-

Permeabilization (Optional): a. For intracellular targets in co-staining experiments, permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each. For DAPI-only staining, this step is often not required.

-

DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply enough DAPI working solution (1 µg/mL) to completely cover the tissue section. c. Incubate for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d. Note: Incubation time may need optimization. Over-incubation can lead to high background.

-

Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS for 5 minutes each to remove unbound DAPI.

-

Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.

-

Visualization: a. Visualize the stained sections using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). b. Store the slides at 4°C in the dark.

Visualizations

References

Application Notes and Protocols for Cell Cycle Analysis Using DAPI Dilactate in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle analysis is a fundamental tool in cellular and molecular biology, providing critical insights into the proliferative state of cell populations. This is particularly relevant in cancer research and drug development, where understanding the effects of compounds on cell cycle progression is paramount. Flow cytometry, coupled with a fluorescent DNA-binding dye, offers a rapid and quantitative method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent dye used for cell cycle analysis. It exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), with a higher affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, with an excitation maximum around 358 nm and an emission maximum at 461 nm. This stoichiometric binding to DNA allows for the discrimination of cell cycle phases based on DNA content: cells in G2/M have twice the DNA content, and therefore twice the fluorescence intensity, of cells in G0/G1.

DAPI dilactate is a salt of DAPI that is more water-soluble than the more common dihydrochloride salt, making it easier to prepare stock solutions in aqueous buffers. For accurate cell cycle analysis using DAPI, cells must be fixed and permeabilized to allow the dye to enter the nucleus and bind to the DNA.

These application notes provide a detailed protocol for using DAPI dilactate for cell cycle analysis in flow cytometry, including sample preparation, staining, data acquisition, and analysis.

Principle of DAPI-Based Cell Cycle Analysis

The principle of DAPI-based cell cycle analysis lies in the stoichiometric binding of the dye to the cellular DNA. The amount of fluorescence emitted by a DAPI-stained cell is directly proportional to its DNA content. A typical histogram of a proliferating cell population will show two distinct peaks representing the G0/G1 and G2/M phases, with a region of lower cell numbers between them corresponding to the S phase.

-

G0/G1 Phase: Cells in this phase are diploid (2N DNA content) and will exhibit a specific fluorescence intensity, forming the first major peak on the histogram.

-

S Phase: As cells progress through this phase, they are actively synthesizing DNA. This results in a continuous distribution of DNA content between 2N and 4N, and consequently, a range of fluorescence intensities between the G0/G1 and G2/M peaks.

-

G2/M Phase: Cells in this phase are tetraploid (4N DNA content) and will have twice the fluorescence intensity of G0/G1 cells, forming the second major peak on the histogram.

By analyzing the distribution of fluorescence intensities, the percentage of cells in each phase of the cell cycle can be quantified.

Experimental Workflow

The overall workflow for cell cycle analysis using DAPI dilactate is depicted below. It involves cell harvesting, fixation, permeabilization, DAPI staining, and subsequent analysis by flow cytometry.

Caption: Experimental workflow for DAPI-based cell cycle analysis.

Materials and Reagents

Reagents

| Reagent | Supplier Example | Catalog Number Example |

| DAPI dilactate | Biotium | 40009 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Ethanol, 200 proof (absolute) | Sigma-Aldrich | E7023 |

| Triton™ X-100 | Sigma-Aldrich | T8787 |

| Deionized Water (dH₂O) | --- | --- |

Equipment

-

Flow cytometer with a UV (e.g., 355 nm) or Violet (e.g., 405 nm) laser.

-

Vortex mixer

-

Refrigerated centrifuge

-

Micropipettes and sterile tips

-

Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)

-

Ice bucket

Detailed Protocols

This section provides a detailed protocol for staining suspension or adherent cells with DAPI dilactate for cell cycle analysis.

Reagent Preparation

| Reagent | Preparation | Storage |